((R)-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(®-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanamine is a chiral amine compound that features a pyrrolidine ring substituted with a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (®-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-1-Phenylethylamine and pyrrolidine.
Formation of Intermediate: The (S)-1-Phenylethylamine is reacted with a suitable protecting group to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.
Deprotection: The protecting group is removed to yield the final product, (®-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(®-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(®-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Industrial Applications: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (®-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- **(®-1-Phenylethyl)pyrrolidine
- **((S)-1-Phenylethyl)pyrrolidine
- **(®-1-((S)-1-Phenylethyl)pyrrolidin-2-yl)methanamine
Uniqueness
(®-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanamine is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This configuration can influence its biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H20N2 |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
[(3R)-1-[(1S)-1-phenylethyl]pyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C13H20N2/c1-11(13-5-3-2-4-6-13)15-8-7-12(9-14)10-15/h2-6,11-12H,7-10,14H2,1H3/t11-,12+/m0/s1 |
InChI Key |
KNCVIVHOXNPVNM-NWDGAFQWSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CC[C@@H](C2)CN |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.